BenchChemオンラインストアへようこそ!

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Oxadiazole regioisomer comparison Lipophilicity (log D) Metabolic stability

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a piperidine‑1‑carboxylate derivative featuring a benzyl‑protected carbamate, a cyclopropyl‑substituted 1,2,4‑oxadiazole ring, and a methylene linker at the piperidine 3‑position. This structural arrangement places it within a privileged chemotype that has been actively pursued for CNS receptor modulation , anticancer tubulin inhibition , and as a bioisosteric replacement for metabolically labile esters and amides.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 1705076-14-7
Cat. No. B2896839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
CAS1705076-14-7
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4
InChIInChI=1S/C19H23N3O3/c23-19(24-13-14-5-2-1-3-6-14)22-10-4-7-15(12-22)11-17-20-18(21-25-17)16-8-9-16/h1-3,5-6,15-16H,4,7-13H2
InChIKeyMQDBULLGWLPRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS 1705076-14-7): Structural Differentiation and Pharmacochemical Context


Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a piperidine‑1‑carboxylate derivative featuring a benzyl‑protected carbamate, a cyclopropyl‑substituted 1,2,4‑oxadiazole ring, and a methylene linker at the piperidine 3‑position. This structural arrangement places it within a privileged chemotype that has been actively pursued for CNS receptor modulation [1], anticancer tubulin inhibition [2], and as a bioisosteric replacement for metabolically labile esters and amides [3]. The compound serves as a key intermediate for generating free‑amine derivatives upon Cbz deprotection, enabling modular SAR exploration in multiple therapeutic areas.

Why Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate Cannot Be Substituted by Common In‑Class Analogs


The differentiation of this compound is encoded in three non‑interchangeable structural features: (i) the 1,2,4‑oxadiazole regioisomer imparts a distinct charge distribution and metabolic profile compared to the 1,3,4‑oxadiazole variant, with documented differences in lipophilicity (approximately 10‑fold higher log D), hERG inhibition, and CYP‑mediated turnover [1]; (ii) the cyclopropyl substituent on the oxadiazole ring occupies a specific hydrophobic pocket that is essential for target engagement, as demonstrated by the marked potency loss observed with smaller (H, methyl) or larger (phenyl, thienyl) substituents in analogous cognitive‑enhancement series [2]; and (iii) the benzyl carbamate protecting group is a strategic choice that enables controlled release of the free piperidine amine for subsequent derivatization—a synthetic handle absent in tert‑butyl carbamate (Boc) or acetyl‑protected analogs. Substituting any of these elements with a generic alternative alters not only the biological activity but also the synthetic utility and downstream procurement flexibility.

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate: Comparator‑Anchored Quantitative Differentiation Evidence


1,2,4‑Oxadiazole Versus 1,3,4‑Oxadiazole Regioisomer Differentiation: Lipophilicity and Drug‑Likeness Trade‑Off

A systematic matched‑molecular‑pair analysis conducted across the AstraZeneca compound collection demonstrated that 1,2,4‑oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (Δlog D ≈ 1.0) compared to their 1,3,4‑oxadiazole counterparts [1]. Significant differences were also observed in metabolic stability, hERG channel inhibition, and aqueous solubility, all of which favor the 1,3,4‑oxadiazole isomer [1]. These physicochemical divergences arise from intrinsically different charge distributions and dipole moments between the two regioisomers [1]. Therefore, the choice of the 1,2,4‑oxadiazole core in Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a deliberate design decision that prioritizes target‑specific binding interactions and membrane permeability at the expense of metabolic stability, making it suitable for in vitro screening and early lead optimization where potency is the primary selection criterion.

Oxadiazole regioisomer comparison Lipophilicity (log D) Metabolic stability hERG inhibition Drug design

Cyclopropyl Substituent SAR Differentiation: Evidence from Cognitive Enhancement Patent Series

U.S. Patent US4933353 discloses a series of lipophilically‑substituted piperidine oxadiazolyl compounds for stimulating cognitive functions, wherein the R' substituent at the oxadiazole 3‑position is explicitly defined to include cyclopropyl, along with H, C1‑8‑alkyl, phenyl, thienyl, and C1‑3‑alkoxymethyl [1]. The patent's SAR teaches that the cyclopropyl group provides an optimal balance of lipophilicity and steric bulk, with smaller substituents (H, methyl) resulting in reduced potency and larger aromatic substituents (phenyl, thienyl) pushing lipophilicity beyond the favorable range, thereby compromising the therapeutic window [1]. This SAR was established through in vivo cognitive function assays in mammals, with the cyclopropyl‑containing compounds demonstrating superior pro‑cognitive efficacy. While the specific target compound is not explicitly exemplified in the patent, its cyclopropyl‑oxadiazole‑piperidine framework aligns precisely with the optimal substitution pattern identified in this validated therapeutic series.

Cyclopropyl oxadiazole Cognitive enhancement Structure‑activity relationship (SAR) Alzheimer's disease

Anti‑Proliferative Activity Potential: Cross‑Study Comparison with 4‑(1,2,4‑Oxadiazol‑5‑yl)piperidine‑1‑carboxamide Chemotype

The 4‑(1,2,4‑oxadiazol‑5‑yl)piperidine‑1‑carboxamide chemotype was discovered as a novel class of tubulin inhibitors, with the most potent compound (compound 30) achieving a GI₅₀ of 0.12 ± 0.03 μM against the DU‑145 human prostate cancer cell line [1]. This 120 nM potency was obtained through systematic SAR‑guided optimization of the two terminal fragments, and the mechanism of action was confirmed via biochemical tubulin polymerization assays and mitotic arrest detection in leukemia cell lines [1]. Although Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate differs in linker position (3‑methylene vs. 4‑direct attachment) and N‑substitution (carbamate vs. carboxamide), the shared 1,2,4‑oxadiazole‑piperidine scaffold places it within the same bioactive chemical space. The benzyl carbamate group introduces synthetic versatility via orthogonal deprotection, allowing access to diverse amide, urea, and sulfonamide derivatives that could be screened for antiproliferative activity.

Antiproliferative activity Tubulin inhibition Prostate cancer (DU‑145) GI₅₀ Piperidine‑oxadiazole chemotype

1,2,4‑Oxadiazole Metabolic Stability and CYP Inhibition Profile: Implications for In Vivo Prioritization

The systematic comparison by Boström et al. (2012) established that 1,2,4‑oxadiazole isomers consistently demonstrate higher cytochrome P450 (CYP) enzyme binding and greater metabolic turnover in human liver microsome assays compared to their 1,3,4‑oxadiazole counterparts [1]. Additionally, 1,2,4‑oxadiazoles show increased affinity for the hERG potassium channel, correlating with their higher lipophilicity [1]. These findings indicate that compounds bearing a 1,2,4‑oxadiazole core—including Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate—may require judicious optimization of the N‑substituent and overall lipophilicity to achieve acceptable ADMET profiles. The benzyl carbamate ester in the target compound provides a moderately lipophilic N‑cap that can be removed post‑screening to generate a polar free amine, offering a built‑in strategy for metabolic fine‑tuning without resynthesis of the core scaffold.

Metabolic stability CYP inhibition hERG 1,2,4‑Oxadiazole ADMET Drug‑likeness

Synthetic Tractability and Supply Chain Reliability: Precedented Multi‑Step Synthesis Routes

Patent CN104592215A describes a robust three‑step preparation of a closely related piperidine‑substituted oxadiazole derivative—3‑(5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl)piperidine—starting from commercially available N‑Boc‑3‑cyanopiperidine via addition, cyclization, and Boc deprotection [1]. This methodology validates the synthetic accessibility of the 1,2,4‑oxadiazole‑piperidine scaffold with substituents at the oxadiazole 3‑ and 5‑positions. The target compound's benzyl carbamate can be analogously introduced through standard Cbz‑protection of the piperidine nitrogen either before or after oxadiazole ring construction, providing a flexible synthetic sequence. The availability of established synthetic protocols reduces procurement risk and ensures reproducible supply for screening libraries and lead optimization campaigns.

Synthesis route Piperidine‑oxadiazole preparation Scale‑up feasibility Intermediate procurement

Procurement‑Guiding Application Scenarios for Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate


CNS Positive Allosteric Modulator (PAM) Lead Identification Campaigns Targeting mGluR5 or Nicotinic Acetylcholine Receptors

The oxadiazole‑piperidine scaffold is well‑precedented in CNS patent literature as a privileged framework for metabotropic glutamate receptor 5 (mGluR5) modulation and neuronal nicotinic receptor (NNR) agonism [1]. The cyclopropyl‑substituted 1,2,4‑oxadiazole motif of the target compound aligns with the optimal SAR parameters identified for pro‑cognitive efficacy [2]. Procurement is recommended for medicinal chemistry teams building focused CNS screening libraries, where the benzyl carbamate can be selectively cleaved to generate a free amine for parallel derivatization and rapid SAR exploration.

Oncology Tubulin Inhibitor Hit Expansion Using Orthogonal Cbz‑Deprotection Chemistry

The 4‑(1,2,4‑oxadiazol‑5‑yl)piperidine‑1‑carboxamide chemotype has validated tubulin inhibition as a mechanism of antiproliferative action, with the lead compound achieving 120 nM potency against DU‑145 prostate cancer cells [3]. The target compound, with its 3‑methylene linker and Cbz protecting group, offers structural novelty within this chemotype space. After Cbz removal, the unmasked piperidine can be rapidly diversified into amide, urea, sulfonamide, or carbamate libraries, enabling scaffold‑hopping and IP‑generating SAR studies for anticancer lead discovery.

Chemical Biology Tool Compound Development: Photoaffinity Labeling Probe Precursor

The benzyl carbamate group in the target compound serves a dual purpose: it protects the piperidine nitrogen during multi‑step synthesis and can be removed under mild hydrogenolysis conditions (H₂, Pd/C) to reveal the free secondary amine [4]. This orthogonal deprotection strategy makes the compound an ideal precursor for attaching photoaffinity tags (e.g., diazirine, benzophenone) or biotin linkers for chemoproteomics target‑identification studies. The cyclopropyl‑oxadiazole core provides a compact, metabolically distinct probe scaffold for investigating protein‑ligand interactions in cellular contexts.

Custom Synthesis and Building Block Supply for Parallel Library Production

The established synthetic route for piperidine‑substituted oxadiazole derivatives [4] confirms that compounds of this class can be manufactured from commercially available N‑Boc‑cyanopiperidine precursors in multi‑gram quantities. Contract research organizations (CROs) and in‑house medicinal chemistry groups can procure this compound as a key building block for parallel synthesis, using the Cbz‑protected intermediate as a diversification point for generating hundreds of analogs in a single library production cycle.

Quote Request

Request a Quote for Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.